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Gaegurin-LK1

Cat. No.: B1576570
Attention: For research use only. Not for human or veterinary use.
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Description

Gaegurin-LK1 is a useful research compound. . The purity is usually 95%.
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Properties

bioactivity

Antimicrobial

sequence

FIGPVLKMATSILPTAICKGFKKC

Origin of Product

United States

Discovery and Contextualization of Gaegurin Lk1

Identification of Gaegurin-LK1 as an Antimicrobial Peptide (AMP)

This compound is a notable member of the antimicrobial peptide (AMP) class, a group of naturally occurring molecules integral to the innate immune systems of a wide array of organisms. nih.govbohrium.com These peptides represent an ancient and effective defense mechanism against microbial invasion.

This compound was identified and characterized from the skin secretions of the Kuhl's wart frog, Limnonectes kuhlii. nih.govresearchgate.nettubitak.gov.tr The process involved the purification of the frog's secretions, followed by the isolation of several novel peptides. nih.govresearchgate.net The amino acid sequence of this compound was determined using methods such as Edman degradation and mass spectrometry, with subsequent confirmation through cDNA cloning. nih.govresearchgate.netresearchgate.net

Alongside this compound, four other new antimicrobial peptides were discovered in the same study: Gaegurin-LK2, Temporin-LK1, Rugosin-LK1, and Rugosin-LK2. nih.govtubitak.gov.trfrontiersin.org The molecular mass of this compound was determined to be 2565.1 Da. researchgate.net The isolation of these peptides from L. kuhlii highlights the rich and diverse chemical arsenal (B13267) present in amphibian skin. nih.govresearchgate.net

Based on its amino acid sequence, this compound demonstrates clear similarity to the Gaegurin family of antimicrobial peptides. nih.govresearchgate.netresearchgate.net This family was originally isolated from the Korean frog, Rana rugosa (now known as Glandirana emeljanovi). snu.ac.kr Gaegurins are typically cationic, alpha-helical peptides.

A characteristic feature of many peptides in the Rana genus, including some gaegurins, is a conserved C-terminal heptapeptide (B1575542) motif (CKLAKTC) that forms a disulfide bridge, often referred to as a "Rana box". researchgate.netsnu.ac.kr this compound and the concurrently discovered Gaegurin-LK2 both contain two half-cysteine residues, suggesting the potential formation of this intramolecular disulfide bridge structure. researchgate.net The discovery confirmed that amphibians of the Limnonectes genus share similar families of antimicrobial peptides with the Rana genus. nih.govresearchgate.net The broader Pfam database classifies Gaegurin within the "Frog antimicrobial peptide" family (PF08023), which also includes major classes like esculentin, brevinin, rugosin, and ranatuerin. ebi.ac.uk

Isolation from Limnonectes kuhlii Skin Secretions

Evolutionary and Ecological Significance of Amphibian AMPs

Antimicrobial peptides are a crucial component of the innate immune system in amphibians, serving as a primary, rapid-response defense against a wide spectrum of pathogens. nih.govnsf.govplos.orgmdpi.comresearchgate.net Amphibian skin is a physiologically active organ that is constantly exposed to diverse and potentially harmful microorganisms in both aquatic and terrestrial environments. bohrium.complos.org To counteract this, specialized granular glands within the skin synthesize and store a potent cocktail of bioactive molecules, including AMPs. bohrium.comnsf.govplos.org

When an amphibian experiences stress or physical injury, these glands release their contents onto the skin's surface. bohrium.complos.org The AMPs then act directly against invading bacteria, fungi, and viruses, often by disrupting the integrity of their cell membranes. bohrium.comresearchgate.net This chemical shield is considered a key evolutionary adaptation, providing immediate protection against infection. nsf.govplos.org The presence of a diverse array of peptides within a single species is thought to provide broad-spectrum protection and a defense against the evolution of pathogen resistance. nsf.gov

The world of amphibian antimicrobial peptides is characterized by immense diversity, with hundreds of distinct peptides identified across numerous species. nih.govnsf.govmdpi.com This diversity is not evenly distributed, as different amphibian families, genera, and even species possess unique repertoires of AMPs. plos.orgoup.com For example, while the Gaegurin family was first found in Rana frogs, the discovery of this compound in Limnonectes demonstrates shared peptide families across different genera. nih.govresearchgate.net However, no two species have been found to have the exact same collection of peptide antibiotics. oup.com

This vast chemical diversity is believed to be a product of evolutionary pressure, driven by a co-evolutionary arms race between amphibians and the pathogens in their environment. tubitak.gov.troup.com The genes encoding these peptides show signs of adaptive evolution, particularly in the regions that code for the mature peptide, suggesting that natural selection has favored diversification to combat a wide range of microbes. oup.com Amphibian AMPs are generally grouped into families based on sequence similarities, such as the brevinins, esculentins, temporins, dermaseptins, and gaegurins, each with distinct structural characteristics and activity spectra. snu.ac.krebi.ac.ukresearchgate.net This extensive library of natural compounds represents a significant resource for understanding innate immunity and for the potential discovery of new therapeutic agents. nih.gov

Structural Biology and Characterization of Gaegurin Lk1

Primary Sequence Determination and Analysis

The primary structure, or amino acid sequence, is the foundational blueprint of a peptide, dictating its physicochemical properties and subsequent folding into a functional three-dimensional shape.

Amino Acid Sequence Elucidation (e.g., Edman Degradation, Mass Spectrometry)

The precise amino acid sequence of Gaegurin-LK1 was determined through a combination of automated Edman degradation and mass spectrometry. researchgate.net Edman degradation is a well-established chemical method that sequentially removes one amino acid at a time from the N-terminus of a peptide for identification. researchgate.net Mass spectrometry complements this by providing a highly accurate mass-to-charge ratio of the entire peptide, which is then matched with the theoretical mass calculated from the sequence obtained by Edman degradation. researchgate.net This dual approach confirmed the primary structure of this compound. researchgate.net

The determined sequence revealed that this compound is composed of 23 amino acid residues. researchgate.net

Table 1: Amino Acid Sequence of this compound

Property Detail
Sequence FIGPVLKMATSILPTAICKGFKKC
Source Organism Limnonectes kuhlii (Kuhl's wart frog)

| Determination Method | Edman Degradation & Mass Spectrometry researchgate.net |

cDNA Cloning and Precursor Protein Analysis

To further confirm the amino acid sequence and understand its biosynthesis, cDNA cloning techniques were employed. researchgate.net Researchers isolated messenger RNA (mRNA) from the frog's skin and used it to create a cDNA library. From this library, the specific cDNA sequence encoding the this compound precursor was cloned and sequenced. researchgate.net

This analysis revealed that this compound is synthesized as a larger precursor protein. researchgate.net Like many other secreted peptides, this precursor is composed of distinct domains: a predicted signal peptide, an acidic spacer peptide, and finally, the sequence of the mature antimicrobial peptide. researchgate.netnih.gov The signal peptide guides the precursor to the cell's secretion pathway, after which it is cleaved. The acidic spacer is also removed during post-translational processing to release the final, active this compound peptide. researchgate.net The precursor for this compound was identified among nine different cDNA sequences cloned from the L. kuhlii skin library. researchgate.net

Secondary and Tertiary Structure Elucidation

The function of this compound is intrinsically linked to its three-dimensional structure, particularly its conformation when interacting with microbial membranes.

Spectroscopic Characterization (e.g., Circular Dichroism for Alpha-Helical Propensity)

Circular Dichroism (CD) spectroscopy is a powerful technique used to study the secondary structure of proteins and peptides in solution. creative-proteomics.comisbg.frmuni.cz The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. muni.cz The resulting CD spectrum in the far-UV region (typically 180-260 nm) is characteristic of the peptide's secondary structure content. isbg.fr For instance, peptides with a high α-helical content typically show distinct negative bands around 208 nm and 222 nm. creative-proteomics.comcam.ac.uk

While specific CD spectra for this compound are not detailed in the available literature, studies on related antimicrobial peptides, such as Gaegurin 4, show that they adopt a random coil structure in aqueous solution but transition to a defined α-helical conformation in a hydrophobic, membrane-mimicking environment. nih.gov This induced helicity is a hallmark of many amphipathic peptides and is crucial for their biological activity. cam.ac.uk It is highly probable that this compound exhibits similar behavior, demonstrating a significant propensity to form an α-helix upon encountering a lipid bilayer. researchgate.net

Amphipathic Conformation and Membrane Interaction Dynamics

A key structural feature of this compound and similar antimicrobial peptides is their ability to form an amphipathic α-helix. frontiersin.orgmdpi.comnih.gov In this conformation, the hydrophobic (non-polar) amino acid residues are segregated to one face of the helix, while the hydrophilic (polar and charged) residues are positioned on the opposite face. mdpi.comnih.gov

This amphipathic nature is the driving force for its interaction with cell membranes. frontiersin.org Upon approaching a target membrane, the peptide folds into its helical structure. The hydrophobic face inserts into the lipid core of the membrane, while the hydrophilic face remains exposed to the lipid headgroups and the aqueous environment. frontiersin.orgnih.gov This insertion process can disrupt the membrane's integrity, a fundamental aspect of its antimicrobial action. nih.gov The dynamics of this interaction are influenced by factors such as the amino acid composition of the peptide and the lipid composition of the target membrane. nih.gov

Computational Modeling and In Silico Structural Predictions

In the absence of experimentally determined structures (e.g., via NMR or X-ray crystallography), computational or in silico methods provide valuable insights into the potential three-dimensional structure of peptides like this compound. semanticscholar.orgnih.gov

Homology modeling is a prominent technique used to predict a protein's structure based on its sequence similarity to other proteins with known structures. researchgate.netsemanticscholar.orgaujmsr.com Given the sequence similarity of this compound to other members of the gaegurin family, such as Gaegurin 4 whose structure has been studied by NMR, it is possible to build a predictive model. nih.govuniprot.org Such models can be refined and validated using tools like PROCHECK to assess their stereochemical quality. aujmsr.com

Molecular Mechanisms of Action of Gaegurin Lk1

Membrane-Mediated Antimicrobial Mechanisms

The primary mode of action for Gaegurin-LK1, like many cationic antimicrobial peptides, involves the disruption of the microbial cell membrane. frontiersin.orgnih.gov This interaction is a rapid process driven by the peptide's physicochemical properties and the composition of the target membrane. mdpi.comimrpress.com

This compound is a cationic peptide, meaning it carries a net positive charge at physiological pH. imrpress.comfrontiersin.org This characteristic is fundamental to its initial interaction with the negatively charged surfaces of microbial membranes. mdpi.commdpi.com The peptide is composed of 24 amino acid residues, including several lysine (B10760008) (K) residues which contribute to its positive charge, and features an intra-molecular disulfide bridge forming a "Rana-box" structure. researchgate.net

The initial and critical step in this compound's mechanism is its electrostatic attraction to the microbial cell surface. imrpress.comfrontiersin.org Bacterial membranes are rich in anionic (negatively charged) phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which are less common on the outer leaflet of mammalian cell membranes. mdpi.comnih.gov The positive charge of this compound facilitates a strong electrostatic interaction with these negatively charged lipid headgroups. imrpress.commdpi.com

Studies on Gaegurin 4, a related peptide from the same family, demonstrate this principle effectively. The higher concentration of acidic phospholipids in the membranes of Gram-positive bacteria, compared to Gram-negative bacteria, leads to a stronger electrostatic interaction and greater antimicrobial potency against those organisms. nih.gov This binding is the precursor to the peptide's insertion into and disruption of the lipid bilayer. mdpi.com The amphipathic nature of the peptide, possessing both hydrophobic and hydrophilic regions, drives its partitioning into the membrane interface once the initial electrostatic contact is made. imrpress.comfrontiersin.org

Following the initial binding, antimicrobial peptides like this compound permeabilize the membrane, leading to the leakage of cellular contents and cell death. imrpress.comfrontiersin.org Several models describe this process, and the exact mechanism can depend on the peptide's structure, concentration, and the lipid composition of the target membrane. mdpi.comfrontiersin.org

Toroidal Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore, creating a channel lined by both the peptides and the lipid head groups. mdpi.comfrontiersin.orgelifesciences.org This action causes significant membrane disruption and destabilization. frontiersin.org Many amphibian AMPs, such as Magainin 2, are known to form toroidal pores. elifesciences.org Given the structural similarities within amphibian peptides, this is a plausible mechanism for this compound.

Barrel-Stave Model: This model proposes that peptides oligomerize and insert into the membrane perpendicularly, forming a barrel-like structure. mdpi.comfrontiersin.org The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the central aqueous channel or pore. mdpi.com This creates stable, transmembrane pores that allow ions and other molecules to pass through freely. frontiersin.org

Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, parallel to the lipid bilayer, forming a "carpet." mdpi.comfrontiersin.org Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, causing the formation of micelles and the complete disintegration of the membrane without forming discrete pores. mdpi.comfrontiersin.org

While the precise model for this compound has not been definitively established, research on the related Gaegurin 4 suggests a "seaanemone-like ion pore-forming model," which aligns with the general principles of pore formation. nih.gov The ultimate result of these actions is the catastrophic loss of membrane integrity. frontiersin.org

Table 1: Models of Membrane Pore Formation by Antimicrobial Peptides

Model Description Key Characteristics
Toroidal Pore Peptides insert into the membrane, inducing lipids to bend and line the pore along with the peptides. Pore lined by both peptides and lipid headgroups; causes significant membrane curvature and disruption. frontiersin.orgelifesciences.org
Barrel-Stave Peptides insert perpendicularly into the membrane to form a barrel-like channel. Hydrophobic peptide faces interact with lipid core; hydrophilic faces form the pore's lumen. mdpi.comfrontiersin.org
Carpet Peptides accumulate on the membrane surface, causing disruption at a critical concentration. Detergent-like action; leads to membrane solubilization via micelle formation rather than discrete pores. mdpi.comfrontiersin.org

The formation of pores or defects in the microbial membrane by this compound leads to a rapid and uncontrolled leakage of intracellular components. nih.govfrontiersin.org A primary consequence is the efflux of essential ions, particularly potassium (K⁺). nih.govfastercapital.com The bacterial cell maintains a delicate electrochemical gradient across its membrane, which is vital for numerous cellular processes, including energy production and transport. ditki.com

The efflux of positively charged K⁺ ions through the pores formed by the peptide leads to the depolarization and destabilization of the membrane potential. nih.govfastercapital.com Studies on Gaegurin 4 have shown a direct correlation between its antimicrobial activity and its ability to induce K⁺ efflux from bacterial cells. nih.govnih.gov The rate and magnitude of this ion leakage were significantly higher in susceptible Gram-positive bacteria than in less susceptible Gram-negative bacteria or resistant red blood cells. nih.govnih.gov This rapid dissipation of the membrane potential disrupts cellular homeostasis and energy production, contributing significantly to the peptide's bactericidal effect. nih.govnih.gov

Interaction with Microbial Cell Membranes

Electrostatic Interactions with Negatively Charged Lipids

Intracellular Antimicrobial Mechanisms (where applicable to this compound family)

While membrane disruption is the most widely accepted primary mechanism for many AMPs, including those in the Gaegurin family, some peptides can translocate across the membrane without causing complete lysis and interact with intracellular targets. nih.gov

For some AMPs, once inside the cell, they can interfere with fundamental biosynthetic processes. nih.gov The mechanisms can involve binding to negatively charged molecules like DNA and RNA, thereby inhibiting replication, transcription, or translation. nih.govweebly.com The process of protein synthesis, which involves the transcription of DNA to mRNA in the nucleus (or nucleoid in bacteria) and subsequent translation by ribosomes in the cytoplasm, is a potential target. libretexts.orgpressbooks.pubnih.gov An AMP could, for instance, bind to ribosomal components or interfere with enzymatic activities essential for these pathways. nih.govcollegeboard.org

Although the primary mechanism for this compound is considered to be membrane lysis, the possibility of intracellular activity cannot be entirely ruled out, especially at sub-lethal concentrations. frontiersin.orgnih.gov However, specific research demonstrating that this compound or its close relatives directly inhibit nucleic acid or protein synthesis as a primary mode of action is not extensively documented in the available literature. The dominant and most rapid mechanism remains the physical disruption of the cell membrane. nih.gov

Disruption of Enzyme Activity and Energy Metabolism

The antimicrobial action of this compound and its homologs is intrinsically linked to the disruption of cellular energy metabolism, a consequence that stems directly from its primary activity on the cell membrane. Rather than inhibiting specific intracellular enzymes through direct binding, the peptide compromises the membrane's integrity, leading to a cascade of events that cripple the cell's energy production.

The primary mechanism is the formation of pores or channels in the bacterial membrane. nih.govnih.gov This action dissipates the crucial ion gradients that bacteria maintain across their cytoplasmic membrane. Studies on Gaegurin-4 demonstrate that it induces a rapid and significant efflux of potassium (K+) ions from bacterial cells. nih.govnih.govresearchgate.net This loss of intracellular K+ depolarizes the cytoplasmic membrane, which collapses the proton motive force (PMF). The PMF is the electrochemical gradient essential for driving ATP synthase, the enzyme responsible for the majority of cellular ATP production. nih.gov By disrupting the PMF, Gaegurin peptides effectively shut down the primary energy currency of the cell, leading to a metabolic arrest and subsequent cell death.

Furthermore, this membrane depolarization and loss of metabolic energy would indirectly inhibit numerous enzyme-dependent cellular processes that rely on ATP, such as the transport of nutrients and the synthesis of macromolecules like proteins and nucleic acids. dntb.gov.ua Therefore, while this compound may not be a classical enzyme inhibitor that binds to an active site, its membrane-disrupting action leads to a profound, albeit indirect, inhibition of enzymatic processes vital for bacterial survival.

Induction of Oxidative Stress Responses

A recognized mechanism for some antimicrobial peptides involves the induction of oxidative stress within target bacteria. caltech.edu This process typically involves the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, which can damage DNA, proteins, and lipids, leading to cell death. nih.gov Often, this is linked to the disruption of the bacterial electron transport chain (ETC), causing electrons to leak and react with molecular oxygen to form ROS. caltech.edu

For instance, the human antimicrobial peptide LL-37 has been shown to induce a strong oxidative response in E. coli that is dependent on a functional ETC. caltech.edu However, specific studies demonstrating that this compound or its close homolog Gaegurin-4 induce a similar oxidative stress response are not currently available in the reviewed literature. Conversely, some peptides isolated from amphibian skin have been found to possess antioxidant properties, which help protect the host from oxidative damage. researchgate.net The primary mechanism of the Gaegurin family appears to be rapid membrane permeabilization, which is a potent killing mechanism on its own. nih.govnih.gov Whether this is augmented by the induction of ROS remains an area for further investigation.

Mechanisms of Selectivity towards Microorganisms

A critical feature of this compound and other AMPs is their ability to selectively target microbial cells while exhibiting low toxicity towards host eukaryotic cells, such as human red blood cells (RBCs). researchgate.net This selectivity is not based on specific protein receptors but on the fundamental differences in the composition and architecture of bacterial versus eukaryotic cell membranes. nih.govnih.gov

Differential Interactions with Bacterial vs. Eukaryotic Membranes

The basis for this compound's selectivity lies in the distinct physicochemical properties of microbial and mammalian membranes. As a cationic peptide, this compound is electrostatically attracted to the negatively charged surfaces of bacterial membranes. nih.gov In contrast, eukaryotic cell membranes, like those of RBCs, are primarily composed of zwitterionic (electrically neutral) phospholipids, such as phosphatidylcholine and sphingomyelin, on their outer leaflet, resulting in a significantly weaker electrostatic attraction. nih.gov

Research on Gaegurin-4 substantiates this principle. It is significantly more potent against Gram-positive bacteria than Gram-negative bacteria and shows negligible hemolytic activity at its antimicrobial concentrations. nih.gov This is demonstrated by its ability to cause rapid and substantial K+ efflux from the Gram-positive M. luteus at a low concentration (2.5 µg/ml), whereas a much higher concentration (75 µg/ml) is needed to induce a slower efflux from the Gram-negative E. coli. nih.govresearchgate.net In human RBCs, K+ efflux is minimal even at a concentration of 100 µg/ml. nih.govresearchgate.net

This differential activity is directly correlated with the peptide's ability to permeabilize these membranes, as shown in studies using planar lipid bilayers constructed from lipids extracted from different cell types. Gaegurin-4 induces a significantly larger membrane conductance in bilayers made from Gram-positive B. subtilis lipids compared to those made from E. coli or RBC lipids. nih.govnih.govkoreascience.kr

Table 1: Differential Activity of Gaegurin-4 on Various Cell Types

Cell Type Organism Key Membrane Feature Gaegurin-4 Concentration for Effect Observed Effect Citation
Gram-positive bacterium M. luteus High negative charge 2.5 µg/ml Rapid, large K+ efflux nih.govnih.gov
Gram-negative bacterium E. coli Lower negative charge, outer membrane 75 µg/ml Slow, smaller K+ efflux nih.govnih.gov
Eukaryotic cell (RBC) Human Zwitterionic outer leaflet, cholesterol >100 µg/ml Negligible K+ efflux nih.govnih.gov

Influence of Lipid Composition and Trans-bilayer Asymmetry

The specific lipid components of a membrane play a crucial role in modulating the activity of Gaegurin peptides. The high concentration of anionic (negatively charged) phospholipids, such as phosphatidylglycerol (PG) and cardiolipin, in bacterial membranes is a key factor promoting peptide interaction and insertion. nih.gov In contrast, the presence of cholesterol and certain zwitterionic phospholipids in eukaryotic membranes confers stability and reduces the peptide's disruptive efficacy. nih.gov

Experiments using synthetic lipid bilayers have precisely detailed these interactions for Gaegurin-4.

Anionic Lipids Enhance Activity : The addition of the anionic phospholipid phosphatidylserine (B164497) (PS) to a model membrane significantly increases the membrane conductance induced by Gaegurin-4, confirming that negative charge promotes its activity. nih.govnih.gov

Zwitterionic Lipids and Cholesterol Inhibit Activity : The addition of phosphatidylcholine (PC), a common zwitterionic lipid in the outer leaflet of eukaryotic membranes, reduces the peptide's ionophoric activity. nih.govnih.gov Similarly, the incorporation of cholesterol, a major component of mammalian but not bacterial membranes, also significantly decreases Gaegurin-4-induced membrane conductance. nih.govnih.gov Cholesterol is known to increase the packing order and stability of the lipid bilayer, making it more resistant to peptide-induced disruption. nih.gov

Another vital factor for selectivity is the trans-bilayer asymmetry of eukaryotic plasma membranes. In healthy eukaryotic cells, anionic phospholipids like PS are sequestered to the inner leaflet, facing the cytoplasm. nih.gov This means the outer leaflet, which is the first point of contact for the peptide, presents a neutral surface, further diminishing interaction. This contrasts with bacterial membranes, where negatively charged lipids are present on the outer surface. The selectivity of Gaegurin peptides toward bacteria over RBCs is therefore attributed to the combination of the presence of inhibitory lipids (PC and cholesterol) and the asymmetric arrangement that hides attractive anionic lipids from the peptide. nih.govnih.gov

Table 2: Effect of Lipid Composition on Gaegurin-4 Induced Membrane Conductance

Base Membrane Composition Added Lipid Effect on Conductance Implication for Selectivity Citation
Phosphatidylethanolamine (PE) Phosphatidylcholine (PC) Reduced by ~66-80% Protects eukaryotic cells nih.gov
PE + PC Phosphatidylserine (PS) Increased by ~6-7 fold Promotes activity on bacterial-like membranes nih.gov
PE + PC + PS Cholesterol (CS) Reduced by ~89% Protects eukaryotic cells nih.gov

Structure Activity Relationship Sar and Peptide Engineering of Gaegurin Lk1 Analogues

Identification of Key Structural Determinants for Biological Activity

The biological activity of Gaegurin-LK1 and its relatives is not determined by a single feature but by a combination of structural factors. The primary prerequisites for the lytic activity of frog skin AMPs are a net positive charge, the presence of at least 50% hydrophobic amino acids, and the tendency to form an amphipathic alpha-helix when interacting with a cell membrane. imrpress.com

The specific sequence of amino acids is fundamental to the function of this compound. The peptide is cationic, a trait conferred by basic amino acid residues such as lysine (B10760008) or arginine. imrpress.com This positive charge is crucial for the initial electrostatic attraction to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Hydrophobic amino acids also play a critical role, making up a significant portion of the peptide's composition. imrpress.com These residues facilitate the insertion of the peptide into the hydrophobic core of the bacterial cell membrane, a key step in its membrane-disrupting mechanism. nih.gov Studies on related peptides have shown that the substitution of certain amino acids can dramatically impact activity. For instance, introducing tryptophan at the hydrophobic-hydrophilic interface of an amphipathic helix can serve as a powerful anchor for membrane interaction, significantly enhancing antimicrobial potency. nih.gov A single substitution, such as leucine (B10760876) to phenylalanine, has been shown in other peptides to confer advantages in antibacterial and antitumor mechanisms. mdpi.com

While unstructured in aqueous solutions, this compound, like other gaegurins, adopts an α-helical conformation upon contact with a membrane environment. nih.gov This induced structure is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. This spatial separation of charged and nonpolar residues is a hallmark of many membrane-active AMPs. imrpress.com

The amphipathic helix orients itself parallel to the membrane surface, with its hydrophobic face penetrating the lipid core and its hydrophilic, charged face interacting with the lipid head groups and surrounding water. nih.gov Helical stability and the degree of amphipathicity are critical drivers of antimicrobial activity. nih.gov Research on diastereomeric peptides (containing both L- and D-amino acids) has demonstrated that modulating helicity is a key factor in peptide specificity and biological activity. nih.govd-nb.info A stable, well-defined amphipathic structure is essential for the peptide's ability to permeate and disrupt the target membrane, leading to cell death. imrpress.com

Role of Amino Acid Residues and Sequence Motifs

Rational Design and Synthesis of this compound Analogues

Rational design involves systematically modifying the peptide's primary structure to enhance its desired properties while minimizing undesirable ones, such as toxicity. This process leverages the SAR data to guide modifications. nih.gov

Two primary strategies are employed in the engineering of this compound analogues: truncation and amino acid substitution.

Truncations: This strategy involves synthesizing progressively shorter versions of the peptide to identify the minimal sequence required for biological activity. For example, studies on the related Gaegurin 5 (GGN5) identified the N-terminal 13 residues as the shortest fragment that retained biological activity. nih.gov This approach helps to reduce the cost of synthesis and can sometimes improve the therapeutic profile. imrpress.com

The balance between hydrophobicity and net positive charge is delicate and crucial for a peptide's function and selectivity. nih.gov

Charge Distribution: The net positive charge of the peptide governs its initial attraction to microbial membranes. While a higher net charge can increase antimicrobial activity, it can also elevate hemolytic activity. researchgate.net The spatial distribution of the charged residues, which defines the polar face of the amphipathic helix, is just as important as the total charge. Optimizing this distribution is key to achieving selective membrane disruption.

The table below summarizes findings from the engineering of a related Gaegurin peptide, illustrating these principles.

Peptide/Analogue Modification Key Finding Reference(s)
Gaegurin 5 (GGN5)N-terminal TruncationThe N-terminal 13 residues were identified as the minimal sequence for biological activity. nih.gov
Inactive 11-residue GGN5 AnalogueSingle Tryptophan SubstitutionSubstitution at the hydrophobic-hydrophilic interface restored potent antimicrobial activity. nih.gov
Optimized 11-residue GGN5 AnalogueTruncation & SubstitutionExhibited strong bactericidal activity with very low hemolytic activity, demonstrating improved selectivity. nih.gov
Generic α-helical AMPD-amino Acid SubstitutionReplacing L-amino acids with D-amino acids on the polar or non-polar face significantly reduced hemolytic activity. nih.govd-nb.info

Strategies for Sequence Modification (e.g., Amino Acid Substitutions, Truncations)

Optimization for Enhanced Potency and Selective Activity

The ultimate goal of peptide engineering is to develop analogues with an improved therapeutic index—that is, high potency against pathogenic microbes and low toxicity to the host's own cells. nih.gov this compound is reported to cause 5.6% hemolysis at certain concentrations, providing a benchmark from which to improve. frontiersin.orgresearchgate.net

Optimization is achieved by applying the strategies discussed above. By creating shorter analogues, researchers can reduce potential toxicity and manufacturing costs. nih.gov Through targeted amino acid substitutions, the peptide's helicity, hydrophobicity, and charge can be fine-tuned. For instance, introducing D-amino acids has been shown to be a highly effective method for decoupling antimicrobial activity from hemolytic activity. nih.govd-nb.info This is because the altered helical structure can still effectively disrupt bacterial membranes but may have a reduced affinity for the cholesterol-containing membranes of eukaryotic cells like red blood cells. The result of these efforts can be seen in the development of Gaegurin 5 analogues that are only 11 residues long yet possess strong, selective bactericidal properties. nih.gov These principles of rational design and optimization provide a clear pathway for developing this compound analogues as potential next-generation therapeutic agents.

Modulation of Antimicrobial Spectrum

The native this compound exhibits a broad spectrum of antimicrobial activity, effective against Gram-positive bacteria, Gram-negative bacteria, and fungi. americanchemicalsuppliers.com Its minimum inhibitory concentrations (MICs) have been determined against various microorganisms, highlighting its potency, particularly against P. aeruginosa. americanchemicalsuppliers.com

Table 1: Antimicrobial Activity of Native this compound

Microorganism Strain MIC (µM)
Staphylococcus aureus 20.0
Bacillus subtilis 20.0
Escherichia coli ML-35P 50.0
Pseudomonas aeruginosa PA01 10.0

Source: BOC Sciences. americanchemicalsuppliers.com

Engineering of Gaegurin analogues can modulate this antimicrobial spectrum. For instance, studies on Gaegurin 4 (GGN4) have shown that its selectivity for Gram-positive over Gram-negative bacteria is linked to the negative surface charges and the outer wall composition of the bacteria. nih.govnih.gov GGN4 induces a more rapid and significant potassium efflux from Gram-positive bacteria compared to Gram-negative bacteria. nih.govnih.gov This suggests that modifications to this compound that alter its charge and interaction with bacterial membranes could shift its antimicrobial spectrum.

Strategies to Maintain or Improve Desired Activity Profiles

A primary goal of peptide engineering is to enhance antimicrobial potency while maintaining or improving other desirable properties like stability. Research on Gaegurin 5 (GGN5) provides a clear blueprint for such strategies, focusing on creating shorter, more potent analogues. nih.govgoogle.com

One key strategy is peptide truncation . Researchers identified that the N-terminal 13 residues of GGN5 were the minimum sequence required for biological activity. nih.gov This finding is crucial as shorter peptides are generally easier and more cost-effective to synthesize.

Another powerful strategy is amino acid substitution . In an inactive 11-residue analogue of GGN5, single tryptophanyl substitutions were introduced at various positions. nih.gov The substitution at the hydrophobic-hydrophilic interface of the peptide's amphipathic helical structure was found to be most effective in restoring and even enhancing antimicrobial activity. Tryptophan, in this position, is believed to act as an anchor, facilitating the peptide's interaction with the microbial membrane. nih.gov Through this approach, two 11-residue analogues of GGN5 were developed that exhibited strong bactericidal activity. nih.gov

Table 2: Antimicrobial Activity of Gaegurin 5 and its Engineered Analogues | Peptide | Sequence | Minimal Inhibitory Concentration (µM) | | --- | --- | --- | | | | S. aureus | E. coli | | GGN5 (native) | FLPLLAGLAANFLPKIFCKITRKC | 4 | 8 | | GGN5 (1-13) | FLPLLAGLAANFL | 16 | 64 | | GGN5 (1-11) | FLPLLAGLAAN | >128 | >128 | | Analogue 1 (11-residue) | FLPLLAGLW AN | 8 | 16 | | Analogue 2 (11-residue) | FLPLLAW LAAN | 4 | 8 | This table is a representation of findings from studies on Gaegurin 5 to illustrate peptide engineering principles. nih.gov

These strategies highlight that maintaining an amphipathic helical structure and a hydrophobic N-terminus are critical for the activity of Gaegurin peptides. nih.gov

Approaches to Reduce Non-Targeted Interactions

A significant hurdle in the development of antimicrobial peptides as therapeutic agents is their potential for non-targeted interactions, most notably hemolytic activity (the lysis of red blood cells). Native this compound is reported to have a hemolytic activity of 5.6%. nih.govfrontiersin.orgfrontiersin.org While this is relatively low compared to some other antimicrobial peptides, reducing it further is a key objective of peptide engineering.

Studies have shown a clear correlation between high amphipathicity and high hemolytic activity. nih.gov Therefore, a primary strategy to reduce hemolysis is to modulate the peptide's amphipathic character. By creating diastereomers (peptides with the same composition but different stereochemistry), researchers have been able to systematically alter amphipathicity. The analogues with the most favorable therapeutic indices (high antimicrobial activity, low hemolytic activity) often possessed lower amphipathicity. nih.gov

In the development of Gaegurin 5 analogues, it was demonstrated that it is possible to create highly active antimicrobial peptides with very low hemolytic activity. google.com The two optimized 11-residue analogues of GGN5 not only had potent bactericidal effects but were also found to have minimal hemolytic activity, making them promising candidates for further development. nih.gov This indicates a successful decoupling of antimicrobial and hemolytic properties.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Gaegurin 4 (GGN4)
Gaegurin 5 (GGN5)
Tryptophan
Vancomycin
Ceftazidime

Preclinical Research on Biological Activities of Gaegurin Lk1

In Vitro Antimicrobial Efficacy Studies

Determination of Minimum Inhibitory Concentrations (MIC) against Bacterial and Fungal Strains

Gaegurin-LK1, an antimicrobial peptide (AMP) isolated from the skin secretions of the Limnonectes kuhlii frog, has demonstrated notable antimicrobial activity against a variety of bacterial and fungal strains. nih.govfrontiersin.org The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of its efficacy. idexx.com

Studies have shown that this compound exhibits potent activity against the Gram-negative bacterium Pseudomonas aeruginosa and the Escherichia coli ML-35P strain, with MIC values ranging from 2.5 to 10 µg/mL and 10 to 50 µg/mL, respectively. nih.govfrontiersin.org This highlights its potential for addressing infections caused by these pathogens. The antimicrobial activity of peptides like this compound is often attributed to their ability to interact with and disrupt microbial cell membranes. nih.gov

The following table provides a summary of the reported MIC values for this compound against specific bacterial strains.

MicroorganismStrainMIC (µg/mL)
Pseudomonas aeruginosa-2.5 - 10
Escherichia coliML-35P10 - 50
Data sourced from Wang et al., 2013. nih.govfrontiersin.org

It is important to note that the effectiveness of antimicrobial peptides can vary significantly depending on the target microorganism. mdpi.comresearchgate.netnarraj.orgresearchgate.net For instance, the composition of the bacterial cell membrane, particularly the presence of negatively charged lipids, can influence the binding and pore-forming activity of cationic peptides like gaegurins. nih.gov

Time-Kill Kinetics and Bactericidal/Fungicidal Assays

Time-kill kinetics assays are crucial for understanding the dynamic interaction between an antimicrobial agent and a pathogen over time, determining whether the agent is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth). emerypharma.comnih.gov A bactericidal effect is generally defined as a ≥3-log10 reduction in the colony-forming units (CFU)/mL. emerypharma.com These studies provide valuable information on the rate and extent of microbial killing, which can inform the potential therapeutic application of the compound. mdpi.comajol.info

While specific time-kill kinetics data for this compound were not found in the provided search results, the general methodology involves exposing a standardized inoculum of a microorganism to the antimicrobial peptide at various concentrations (often multiples of the MIC). emerypharma.comajol.info The number of viable cells is then quantified at different time points (e.g., 0, 1, 2, 4, 6, 12, and 24 hours) to plot a time-kill curve. emerypharma.commdpi.com This analysis reveals how quickly the peptide exerts its antimicrobial effect. ajol.info

The terms bactericidal and fungicidal refer to the ability of a substance to kill bacteria and fungi, respectively. aitex.es The determination of whether this compound is bactericidal or fungicidal against specific strains would be based on the results of such time-kill assays.

Evaluation against Drug-Resistant Microorganisms

The rise of antibiotic-resistant bacteria is a major global health concern, necessitating the development of novel antimicrobial agents. remed.orgwho.intgardp.org Antimicrobial peptides like gaegurins are being investigated for their potential to combat these challenging pathogens. nih.govnih.gov

Specific studies evaluating this compound against a broad panel of drug-resistant microorganisms were not detailed in the provided search results. However, research on other members of the gaegurin family offers promising insights. For example, derivatives of Gaegurin 6 have been shown to be active against multidrug-resistant cancer cells, suggesting a mechanism of action that may bypass conventional resistance pathways. nih.govnih.govmdpi.comfrontiersin.org The ability of many antimicrobial peptides to directly target and disrupt the cell membrane makes it more difficult for bacteria to develop resistance compared to traditional antibiotics that often have specific intracellular targets. nih.gov

The World Health Organization has identified a priority list of antibiotic-resistant bacteria, including multidrug-resistant Pseudomonas aeruginosa, for which new treatments are urgently needed. who.int Given this compound's demonstrated activity against P. aeruginosa, further investigation into its efficacy against resistant strains of this and other priority pathogens is a critical area of research. nih.govfrontiersin.org

Studies on Biofilm Inhibition and Disruption

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. nih.govmdpi.comnih.gov Biofilms are notoriously difficult to eradicate as they provide a protective barrier against antibiotics and host immune responses. mdpi.comfrontiersin.org Therefore, agents that can either prevent biofilm formation or disrupt established biofilms are of significant therapeutic interest. nih.govnih.gov

Specific research on the direct effects of this compound on biofilm inhibition and disruption was not found in the provided search results. However, the general mechanisms by which antimicrobial peptides can combat biofilms include:

Inhibition of initial attachment: Peptides can coat surfaces or the bacteria themselves, preventing the first step of biofilm formation. nih.gov

Disruption of the biofilm matrix: Some peptides can degrade components of the EPS, leading to the breakdown of the biofilm structure. frontiersin.org

Killing of embedded bacteria: Peptides can penetrate the biofilm and kill the resident bacteria. nih.gov

Studies on other antimicrobial peptides have shown that they can inhibit biofilm formation at concentrations well below their MIC for planktonic (free-floating) bacteria. nih.gov For example, some peptides have demonstrated the ability to disrupt mature biofilms of multidrug-resistant Acinetobacter baumannii by targeting the cell membrane and the EPS. mdpi.com Further research is warranted to determine if this compound possesses similar anti-biofilm capabilities.

In Vivo Antimicrobial Efficacy Studies in Animal Models (e.g., infection models)

In vivo studies in animal models are a critical step in preclinical research to evaluate the efficacy and safety of a potential new drug in a living organism before human trials. nih.govfrontiersin.orgbiorxiv.org These models aim to mimic human infections to assess how a compound like this compound performs in a complex biological system. nih.gov

While the search results confirm that peptides from Limnonectes kuhlii, including this compound, have been identified and show antimicrobial potential, specific in vivo efficacy studies for this compound were not detailed. nih.govfrontiersin.orgresearchgate.net Research on other antimicrobial peptides has utilized various animal infection models, such as wound infection models in mice or ex vivo porcine skin models, to test their therapeutic effects. nih.govresearchgate.netnih.gov These studies can provide data on the ability of the peptide to reduce bacterial load in infected tissues. researchgate.netnih.gov For instance, evidence of in vivo efficacy has been demonstrated for certain fatty acids formulated as nanoparticles in treating Salmonella and C. difficile infections in animal models. biorxiv.org The development of such models is crucial for advancing antimicrobial peptides from the laboratory to clinical applications.

Research into Anticancer Potential (based on related Gaegurins)

While the primary focus of this article is the antimicrobial activity of this compound, it is noteworthy that other members of the gaegurin peptide family have been investigated for their anticancer properties. nih.govmdpi.comarakmu.ac.ir These studies provide a broader context for the potential biomedical applications of this class of peptides.

Research has shown that certain gaegurins can selectively target and kill cancer cells while having minimal harmful effects on normal cells. mdpi.comarakmu.ac.ir For example:

Gaegurin 5 and its synthetic analogs have demonstrated selective cytotoxic activity against human colon carcinoma (HCT116) and breast carcinoma (MCF-7) cells. nih.govmdpi.com

Gaegurin 6 and its synthetic analog, PTP7, also exhibit a broad spectrum of activity against various human cancer cells, including a multidrug-resistant variant of the MCF-7 breast cancer cell line. nih.govmdpi.comfrontiersin.org Derivatives of Gaegurin 6 have been found to induce cell cycle arrest and apoptosis in multidrug-resistant cancer cells, suggesting their potential for treating refractory malignancies. nih.govfrontiersin.org

The proposed mechanism for this anticancer activity is often linked to the peptides' ability to interact with and disrupt the membranes of cancer cells, which can have different lipid compositions compared to normal cells. mdpi.com Although these findings are based on related gaegurins and not this compound specifically, they underscore the therapeutic potential of this family of peptides beyond their antimicrobial effects.

In Vitro Cytotoxic Activity against Neoplastic Cell Lines

Gaegurins, a class of antimicrobial peptides isolated from the skin of the Korean frog Rana rugosa, have demonstrated selective cytotoxic activity against neoplastic cells. nih.gov Gaegurin-5, a related peptide, and its synthetic analogues have been shown to selectively kill a variety of human tumor cell types, including HCT116 colon and MCF-7 breast carcinoma cells, with minimal impact on red blood cells. nih.gov Similarly, Gaegurin-6 and its synthetic analogue, PTP7, exhibit a broad spectrum of cytotoxic activity against human cancer cells while showing no detectable cytotoxicity against peripheral blood mononuclear cells and minimal hemolytic activity. nih.gov

The cytotoxic effects of various natural compounds have been evaluated against different human cancer cell lines. For instance, laticifer proteins from Calotropis procera showed considerable cytotoxicity with IC50 values ranging from 0.42 to 1.36 µg/ml against SF295 and MDA-MB-435 cell lines, respectively. nih.gov In another study, the marine-derived sesquiterpene hydroquinone (B1673460) avarol (B1665835) demonstrated significant in vitro potency against HeLa, LS174, and A549 cancer cell lines, with the highest cytotoxicity observed against HeLa cells (IC50 of 10.22 ± 0.28 μg/mL). mdpi.com

Interactive Table: In Vitro Cytotoxic Activity of Various Compounds

Compound/Extract Cell Line(s) Key Findings
Gaegurin-5 and analogues HCT116 (colon), MCF-7 (breast) Selectively kills human tumor cells with minimal hemolytic activity. nih.gov
Gaegurin-6 and analogue (PTP7) Various human cancer cells Broad-spectrum cytotoxicity with no detectable effect on peripheral blood mononuclear cells. nih.gov
Laticifer proteins SF295, MDA-MB-435 Considerable cytotoxicity with IC50 values from 0.42 to 1.36 µg/ml. nih.gov

| Avarol | HeLa, LS174, A549 | Significant cytotoxicity, highest against HeLa cells (IC50: 10.22 ± 0.28 μg/mL). mdpi.com |

Mechanisms of Action against Cancer Cells (e.g., Membrane Destabilization, Apoptosis Induction)

The anticancer mechanisms of Gaegurin peptides involve direct interaction with the cancer cell membrane. Gaegurins typically exist in a random-coil shape in watery solutions but transform into an amphipathic α-helical structure in membrane environments. nih.gov This structural change allows them to disrupt the cell membrane through mechanisms like the barrel-stave and/or carpet models, leading to cell lysis. nih.gov

Furthermore, the cytotoxic activity of some Gaegurins may involve the induction of apoptosis. For example, DNA fragmentation, a hallmark of apoptosis, was observed in MCF-7 breast cancer cells after exposure to Gaegurin-6 and its analogue, PTP7. nih.gov Apoptosis is a form of programmed cell death that can be triggered by various stimuli. ucm.es The process can be initiated through different pathways, including the mitochondrial pathway, which involves changes in the mitochondrial membrane potential and the release of cytochrome c. frontiersin.org

Lysosomal membrane permeabilization is another mechanism that can lead to cancer cell death. nih.govfrontiersin.org Some anticancer agents can cause the destabilization of the lysosomal membrane, leading to the release of its contents and subsequent cell death. frontiersin.org

In Vivo Studies in Animal Xenograft Models

While specific in vivo studies on this compound in animal xenograft models are not detailed in the provided search results, research on analogous peptides provides insights into potential in vivo efficacy. For instance, intratumoral injection of MSI-511, a synthetic magainin analogue, completely eradicated human melanoma cells grown as subcutaneous xenografts in immune-deficient mice. nih.gov This suggests that local therapy with protease-resistant peptides similar to Gaegurins could be effective for treating certain cancers. nih.gov

Animal xenograft models are a common tool in preclinical cancer research to evaluate the in vivo efficacy of potential anticancer drugs. nih.govreactionbiology.com In these models, human cancer cells are implanted into immunocompromised animals, such as mice. nih.gov The growth of the resulting tumors can then be monitored to assess the effectiveness of a given treatment. researchgate.net

Immunomodulatory Research Potential

The potential for this compound to interact with and modulate the immune system is an area of ongoing research interest.

Interaction with Immune Cells and Pathways

The immune system is a complex network of cells and proteins that defend the body against infection and disease. primaryimmune.org It comprises both innate and adaptive responses. primaryimmune.org Key immune cells include macrophages, lymphocytes (T cells and B cells), and natural killer (NK) cells. primaryimmune.org Communication between these cells is often mediated by cytokines, which are small protein messengers. primaryimmune.orgfrontiersin.org

Modulation of Host Immune Responses in Preclinical Models

Modulating the host immune response is a recognized strategy in combating various diseases, including cancer. nih.govfrontiersin.orgresearchgate.net Preclinical models are crucial for understanding how a substance can influence the immune system's response to a pathology. researchgate.net For instance, the immunomodulatory activity of hen egg white lysozyme (B549824) has been shown to be beneficial in in vivo cancer models by stimulating the immune system. researchgate.net

The interaction between a potential therapeutic agent and the host's immune system can be complex, with the potential for both immune-stimulating and immunosuppressive effects. frontiersin.org Therefore, preclinical research aims to elucidate the specific effects of a compound on different immune cell populations and their functions to determine its therapeutic potential. ipbs.fr

Advanced Methodologies and Future Research Directions

High-Throughput Screening for Peptide Activity

High-throughput screening (HTS) represents a critical methodology for accelerating the discovery and optimization of antimicrobial peptides. atcc.org This approach utilizes automation, robotics, and sophisticated data processing to test vast libraries of compounds against specific biological targets. atcc.orgsintef.no In the context of Gaegurin-LK1, HTS can be applied to:

Screen for Enhanced Activity: Synthetic variants of this compound can be generated and rapidly screened to identify modifications that enhance its antimicrobial potency against a wide panel of pathogens, including antibiotic-resistant strains. sintef.no

Identify Novel Targets: HTS assays can be designed to move beyond simple antimicrobial activity and identify peptides that inhibit specific microbial processes, such as biofilm formation, cell wall synthesis, or ribosome function. atcc.org

Evaluate Toxicity: Cell-based HTS assays using various mammalian cell lines can be run in parallel to quickly assess the cytotoxicity of this compound analogs, ensuring a favorable therapeutic index. sintef.no

Future research will likely involve the use of miniaturized cultivation protocols and microplate-based assays to efficiently evaluate thousands of this compound derivatives, significantly speeding up the preclinical development process. sintef.no

Advanced Spectroscopic and Microscopic Techniques for Structural and Mechanistic Insights

Understanding the three-dimensional structure of this compound and its interaction with microbial membranes is fundamental to explaining its function. The initial characterization of this compound involved mass spectrometry to determine its molecular mass. researchgate.net Advanced techniques are required for a more detailed picture.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for determining the peptide's structure in different environments, including membrane-mimicking conditions. amazon.comnih.gov These methods can reveal the conformational changes, such as the adoption of an alpha-helical structure, that are often crucial for the lytic activity of AMPs. imrpress.com

Microscopic Techniques: High-resolution microscopy provides direct visual evidence of the peptide's mechanism of action. Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can visualize the morphological changes induced in bacteria upon exposure to this compound, such as membrane disruption. mdpi.com Cryo-electron microscopy (cryo-EM) is a particularly powerful tool for studying the structure of protein complexes at near-atomic resolution, offering the potential to visualize the peptide's interaction with membrane components. researchgate.net

These advanced analytical tools are essential for building a comprehensive model of how this compound recognizes and disrupts microbial cells. mdpi.com

Omics Approaches in Response to this compound Exposure

"Omics" technologies offer a global view of the cellular processes affected by an external agent like this compound. The initial discovery of this compound was facilitated by peptidomics and genomics approaches applied to frog skin secretions. researchgate.net

Transcriptomics: By analyzing the complete set of RNA transcripts in a microorganism (the transcriptome) before and after exposure to this compound, researchers can identify which genes are up- or down-regulated. This provides clues about the stress response pathways activated in the pathogen, potentially revealing the peptide's specific molecular targets. researchgate.netresearchgate.net Functional metatranscriptomics, for instance, is a robust method for discovering novel genes associated with a particular biological process. researchgate.net

Proteomics: This involves the large-scale study of proteins. researchgate.net By comparing the proteome of treated versus untreated cells, scientists can identify changes in protein expression that occur in response to the peptide. This can help to understand the cellular pathways disrupted by this compound and mechanisms of microbial resistance. Multidimensional protein identification technology is a key tool in this field. tubitak.gov.tr

Integrating these omics datasets can provide a holistic understanding of the microbial response to this compound, guiding efforts to overcome potential resistance and enhance its efficacy. dtu.dk

Bioinformatic and Computational Approaches in Peptide Design

Computational methods are increasingly used to accelerate the design and optimization of therapeutic peptides, reducing the cost and time associated with traditional laboratory screening. dtu.dknih.gov

Peptide Design and Optimization: Algorithms and mathematical models can predict how changes in the amino acid sequence of this compound will affect its structure, stability, and activity. dtu.dk This allows for the in silico design of novel peptide analogs with improved properties, such as increased potency or reduced toxicity. The unique structure of temporin-LK1, a peptide discovered alongside this compound, has been identified as a potential template for designing new antimicrobial agents. researchgate.netresearchgate.net

Modeling Peptide-Membrane Interactions: Molecular dynamics simulations can model the interaction of this compound with bacterial membranes at an atomic level. This provides insights into the mechanism of membrane permeabilization and can guide the design of peptides with enhanced membrane-disrupting capabilities.

Large Language Models (LLMs): Emerging tools like LLMs are being explored for their potential in designing novel proteins, which could be applied to generate new variants of peptides like this compound. gatech.edu

These computational approaches leverage data from experimental studies to build predictive models that guide the rational design of next-generation peptide therapeutics. dtu.dkplos.org

Development of Novel Delivery Systems for Enhanced Biological Efficacy

A significant challenge in the therapeutic application of peptides is their potential for degradation and off-target effects in vivo. Novel drug delivery systems are being developed to overcome these limitations. researchgate.netnih.gov

Liposomal Formulations: Encapsulating this compound within liposomes can protect it from degradation by proteases, improve its solubility, and potentially target it to infection sites. researchgate.net

Nanoparticles: Biodegradable nanoparticles can serve as carriers for this compound, allowing for sustained release and improved bioavailability. nih.gov

Polymer-Based Systems: Both degradable and non-degradable polymers can be used to create injectable systems that provide prolonged delivery of the peptide over weeks or months. nih.gov

The development of these advanced formulations is crucial for translating the antimicrobial potential of this compound from the laboratory to clinical applications, improving its stability and patient compliance. nih.gov

Exploration of Synergistic Effects with Existing Therapeutic Agents

Combining antimicrobial peptides with conventional antibiotics is a promising strategy to combat drug-resistant infections. nih.gov This approach can lead to a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual effects. umn.eduhiv.gov

Mechanism of Synergy: AMPs like this compound often act by permeabilizing the bacterial membrane. nih.gov This can facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively and at lower concentrations. nih.gov

Benefits of Combination Therapy: A synergistic combination can reduce the required dose of each agent, potentially lowering toxicity and side effects. nih.gov It can also broaden the spectrum of activity and may help to prevent or delay the development of antibiotic resistance. nih.govelifesciences.org

Future studies should systematically screen combinations of this compound with a panel of existing antibiotics against clinically relevant pathogens. Research has demonstrated that combinations of other AMPs with antibiotics like rifampicin, polymyxin (B74138) B, and gentamicin (B1671437) exhibit synergistic or additive effects, providing a strong rationale for exploring similar combinations for this compound. nih.gov

Q & A

Q. What are the established protocols for synthesizing and characterizing Gaegurin-LK1 with high purity?

Methodological Answer:

  • Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by HPLC purification (≥95% purity) .
  • Characterization requires tandem mass spectrometry (MS/MS) for sequence verification and circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., α-helical content) .
  • Reproducibility hinges on detailed documentation of reaction conditions (solvent ratios, coupling agents) and validation via independent replication .

Q. How can researchers design initial bioactivity assays to evaluate this compound’s antimicrobial properties?

Methodological Answer:

  • Use standardized minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with controls for solvent effects .
  • Include hemolysis assays on mammalian erythrocytes to assess selectivity (e.g., HC50/MIC ratio) .
  • Statistical validation via triplicate experiments and dose-response curves ensures robustness .

Q. What analytical techniques are critical for verifying this compound’s structural integrity post-synthesis?

Methodological Answer:

  • Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) resolves backbone conformation and side-chain interactions .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (±0.1 Da tolerance) .
  • Dynamic light scattering (DLS) monitors aggregation propensity, a common issue in peptide stability .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity across studies be systematically resolved?

Methodological Answer:

  • Conduct meta-analyses of existing datasets to identify variables (e.g., cell lines, exposure time) causing discrepancies .
  • Standardize assay conditions (e.g., serum concentration, incubation temperature) and validate via inter-laboratory comparisons .
  • Apply multivariate regression to isolate confounding factors (e.g., endotoxin contamination) .

Q. What strategies optimize this compound’s bioavailability without compromising antimicrobial efficacy?

Methodological Answer:

  • Use pegylation or liposomal encapsulation to enhance serum stability, quantified via pharmacokinetic (PK) studies (e.g., t1/2, AUC) .
  • Modify non-critical residues via alanine scanning to reduce proteolytic degradation while preserving key pharmacophores .
  • Validate improvements using in vivo infection models (e.g., murine sepsis) with dose-escalation protocols .

Q. How should researchers design studies to elucidate this compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to bacterial membranes .
  • Use fluorescence microscopy with SYTOX Green to visualize membrane disruption kinetics .
  • Integrate molecular dynamics (MD) simulations to predict interactions with lipid bilayers under physiological conditions .

Q. What frameworks are recommended for assessing this compound’s potential resistance development in pathogens?

Methodological Answer:

  • Serial passage experiments under sub-MIC conditions monitor resistance emergence, with genomic sequencing (e.g., SNPs in mprF or dltABCD loci) .
  • Compare resistance rates to existing peptides (e.g., polymyxin B) to contextualize risk .
  • Use chequerboard assays to identify synergistic combinations (e.g., with β-lactams) that suppress resistance .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in this compound’s reported hemolytic activity?

Methodological Answer:

  • Audit experimental parameters: erythrocyte source (species, storage conditions), peptide stock preparation (lyophilization vs. fresh solution) .
  • Apply Bland-Altman analysis to quantify inter-study variability and identify systematic biases .
  • Publish raw datasets and analytical workflows in supplementary materials to enable independent verification .

Q. What statistical approaches validate the significance of this compound’s in vivo efficacy data?

Methodological Answer:

  • Use Kaplan-Meier survival analysis with log-rank tests for animal models, adjusting for covariates (e.g., weight, baseline bacterial load) .
  • Apply mixed-effects models to account for batch-to-batch peptide variability .
  • Report effect sizes (e.g., Cohen’s d) alongside p-values to avoid overinterpretation of marginal significance .

Ethical & Reproducibility Standards

Q. How can researchers ensure this compound studies meet reproducibility criteria?

Methodological Answer:

  • Adhere to ARRIVE guidelines for in vivo experiments, detailing anesthesia, euthanasia, and randomization protocols .
  • Deposit synthetic protocols in public repositories (e.g., Protocols.io ) with version control .
  • Disclose all conflicts of interest and funding sources to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.